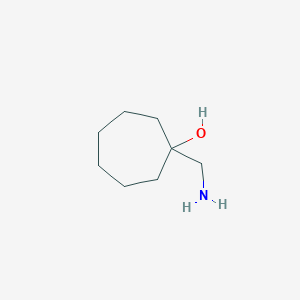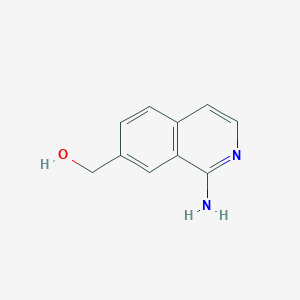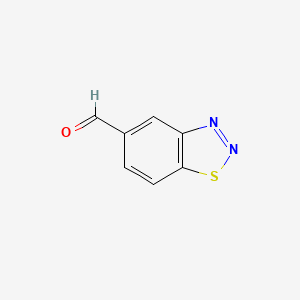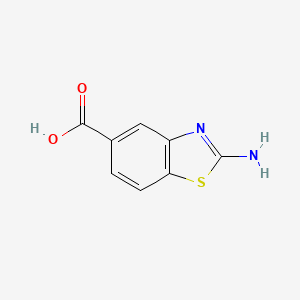
3-(Pirrolidin-1-ilmetil)benzaldehído
Descripción general
Descripción
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyrrolidin-1-ylmethyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyrrolidin-1-ylmethyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos y química medicinal
3-(Pirrolidin-1-ilmetil)benzaldehído: juega un papel significativo en el campo del descubrimiento de fármacos y la química medicinal. El anillo de pirrolidina, una estructura central en este compuesto, es una característica común en muchas moléculas biológicamente activas . Su presencia en los candidatos a fármacos puede contribuir a la estereoquímica de la molécula y mejorar la cobertura tridimensional, lo cual es crucial para la afinidad de unión y la selectividad hacia los objetivos biológicos . Este compuesto sirve como un intermedio versátil en la síntesis de compuestos novedosos con posibles aplicaciones terapéuticas.
Síntesis orgánica
En la síntesis orgánica, This compound se utiliza como un bloque de construcción para la construcción de moléculas complejas . Su grupo aldehído es reactivo y puede formar varios enlaces químicos, lo que lo convierte en un intermedio esencial en las vías sintéticas. Es particularmente útil en la síntesis de fármacos anticancerígenos de moléculas pequeñas, donde se puede incorporar en la estructura molecular para mejorar las propiedades farmacológicas .
Investigación proteómica
Este compuesto también es un producto especializado para aplicaciones de investigación proteómica . La proteómica, el estudio a gran escala de las proteínas, es esencial para comprender los mecanismos de las enfermedades y desarrollar terapias dirigidas. This compound se puede utilizar para modificar proteínas o péptidos, lo que ayuda en la identificación y cuantificación de proteínas en muestras biológicas complejas.
Aplicaciones bioquímicas
En bioquímica, This compound se utiliza como un reactivo en varios ensayos y experimentos bioquímicos . Sus propiedades permiten su uso en estudios de enzima-sustrato, interacciones receptor-ligando y otras vías bioquímicas. Su papel en estas aplicaciones es crucial para avanzar en nuestra comprensión de los procesos celulares y moleculares.
Usos industriales
Industrialmente, This compound está involucrado en la síntesis de productos químicos que requieren funcionalidades de aldehído específicas . Se utiliza en la fabricación de materiales que se benefician de sus propiedades químicas, como la estabilidad y la reactividad en determinadas condiciones. Las hojas de datos de seguridad indican sus requisitos de manipulación y almacenamiento, garantizando su uso seguro en entornos industriales .
Aplicaciones ambientales
Si bien las aplicaciones ambientales específicas de This compound no se informan ampliamente, compuestos como este se pueden utilizar en química ambiental para la síntesis de sensores o sondas . Estos pueden detectar y medir contaminantes ambientales, contribuyendo a los esfuerzos de monitoreo y protección ambiental.
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with targets in a variety of ways, including hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (18925 g/mol ) suggests that it could potentially be absorbed and distributed in the body.
Análisis Bioquímico
Biochemical Properties
3-(Pyrrolidin-1-ylmethyl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins. The exact mechanism of action often depends on the specific biomolecule it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cell signaling. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-(Pyrrolidin-1-ylmethyl)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .
Transport and Distribution
Within cells and tissues, 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may bind to albumin in the bloodstream, facilitating its transport to various tissues. The distribution pattern of the compound can significantly impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of the compound can determine its specific effects on cellular processes .
Propiedades
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-5-3-4-11(8-12)9-13-6-1-2-7-13/h3-5,8,10H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOLQHPKIDQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594622 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-42-0 | |
| Record name | 3-[(Pyrrolidin-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)


